BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic data of 2-Acetyl-5-methylfuran
(NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Acetyl-5-methylfuran

Cat. No.: B071968

An In-depth Technical Guide on the Spectroscopic Data of 2-Acetyl-5-methylfuran

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Acetyl-5-methylfuran (CAS No: 1193-79-9), a key furan derivative. The intended audience for
this document includes researchers, scientists, and professionals in the field of drug
development and chemical analysis. This guide presents nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data in a structured format, details the experimental
protocols for data acquisition, and includes a workflow visualization for clarity.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 2-Acetyl-5-methylfuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure
of a material.

1H NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.1 Doublet 1H H3 (furan ring)
~6.1 Doublet 1H H4 (furan ring)

) -COCHs (acetyl
~2.4 Singlet 3H
group)

~2.3 Singlet 3H -CHs (methyl group)

13C NMR (Carbon-13) NMR Data

Low-temperature 3C NMR spectra have been used to study the conformational isomers of 2-

Acetyl-5-methylfuran.[1] The following are typical chemical shifts:

Chemical Shift (6) ppm

Assignment

~186 C=0 (acetyl carbonyl)
~158 C5 (furan ring)

~151 C2 (furan ring)

~118 C3 (furan ring)

~109 C4 (furan ring)

~25 -COCHs (acetyl methyl)
~13 -CHs (methyl group)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data

presented below was obtained via Attenuated Total Reflectance (ATR) FT-IR spectroscopy.[2]

[3]
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Wavenumber (cm~?) Intensity Assignment

~3100 Weak C-H stretch (furan ring)
~2925 Weak C-H stretch (methyl groups)
~1670 Strong C=0 stretch (acetyl carbonyl)
~1570 Medium C=C stretch (furan ring)
~1450 Medium C-H bend (methyl groups)
~1020 Strong C-O-C stretch (furan ring)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. The following data corresponds to electron ionization (El)
mass spectrometry.[4][5]

Mass-to-Charge Ratio

(miz) Relative Intensity (%) Assignment

m/z

124 100 [M]* (Molecular lon)
109 80 [M - CHs]*

81 20 [M - COCHs]*

43 95 [CHsCOJ*

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 2-Acetyl-5-
methylfuran.

NMR Spectroscopy

 Instrumentation: A high-resolution NMR spectrometer, such as a Varian A-60D or a Bruker
Avance series, operating at a field strength of 300 MHz or higher for protons.[2]
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o Sample Preparation: Approximately 5-10 mg of 2-Acetyl-5-methylfuran is dissolved in 0.5-
0.7 mL of a deuterated solvent (e.g., CDCls, acetone-des) in @a 5 mm NMR tube. A small
amount of tetramethylsilane (TMS) may be added as an internal standard (6 = 0.00 ppm).

o Data Acquisition for tH NMR:

o The spectrometer is tuned and the magnetic field is shimmed to achieve optimal
resolution.

o A standard one-pulse sequence is used to acquire the *H NMR spectrum.

o Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-
2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are co-added
to improve the signal-to-noise ratio.

o Data Acquisition for 13C NMR:
o A proton-decoupled pulse sequence (e.g., zgpg30) is used.

o Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of
2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural
abundance of 13C.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the internal
standard.

IR Spectroscopy

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor
27, equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond
crystal).[2]

o Sample Preparation: A small drop of liquid 2-Acetyl-5-methylfuran is placed directly onto
the ATR crystal. For solid samples, a small amount of the powder is pressed firmly against
the crystal.

o Data Acquisition:
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[e]

A background spectrum of the clean, empty ATR crystal is recorded.

o

The sample is applied to the crystal, and the sample spectrum is recorded.

[¢]

The spectrum is typically collected over the range of 4000-400 cm~* with a resolution of 4
cm~L,

[¢]

Multiple scans (e.g., 16 or 32) are averaged to enhance the signal-to-noise ratio.

» Data Processing: The final absorbance spectrum is generated by taking the ratio of the
sample spectrum to the background spectrum.

Mass Spectrometry

e Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for
sample introduction and separation.

o Sample Preparation: A dilute solution of 2-Acetyl-5-methylfuran is prepared in a volatile
organic solvent (e.g., dichloromethane or methanol).

o Data Acquisition (GC-MS):
o Asmall volume (e.g., 1 yL) of the sample solution is injected into the GC inlet.

o The sample is vaporized and separated on a capillary column (e.g., HP-5). The oven
temperature is programmed to ramp from a low initial temperature to a final temperature to
ensure good separation.[6]

o The separated components elute from the GC column and enter the mass spectrometer's
ion source.

o lonization: Electron lonization (EI) is commonly used, with a standard electron energy of
70 eV.

o Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole)
and detected.
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+ Data Processing: The mass spectrum is plotted as relative intensity versus the mass-to-
charge ratio (m/z).

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Acetyl-5-methylfuran.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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MS)]. BenchChem, [2025]. [Online PDF]. Available at:
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methylfuran-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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